Bienvenue dans la boutique en ligne BenchChem!

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide

Antiviral Influenza H5N1 Structure–Activity Relationship

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is a synthetic heterocyclic small molecule (MW 338.38, C₁₈H₁₄N₂O₃S) featuring a benzofuran–thiazole scaffold linked via a carboxamide bridge to a 2,5-dimethylfuran moiety. The compound is commercially available for research use but, to date, lacks published biological characterization, placing it at the frontier of investigational chemical biology.

Molecular Formula C18H14N2O3S
Molecular Weight 338.38
CAS No. 1171756-28-7
Cat. No. B2689934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
CAS1171756-28-7
Molecular FormulaC18H14N2O3S
Molecular Weight338.38
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C18H14N2O3S/c1-10-7-13(11(2)22-10)17(21)20-18-19-14(9-24-18)16-8-12-5-3-4-6-15(12)23-16/h3-9H,1-2H3,(H,19,20,21)
InChIKeyUKJGDJRYJLQLDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide (CAS 1171756-28-7): Core Structural Identity


N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is a synthetic heterocyclic small molecule (MW 338.38, C₁₈H₁₄N₂O₃S) featuring a benzofuran–thiazole scaffold linked via a carboxamide bridge to a 2,5-dimethylfuran moiety . The compound is commercially available for research use but, to date, lacks published biological characterization, placing it at the frontier of investigational chemical biology .

Why Benzofuran–Thiazole Carboxamide Analogs Cannot Be Considered Interchangeable with N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide


Within the benzofuran–thiazole carboxamide class, even minor heterocycle or substitution variations drive large potency differences. For example, the 2,5-dimethylfuran-3-carboxamide moiety confers up to 6-fold greater anti-H5N1 activity compared to its 2-methylfuran or 2,4-dimethylfuran congeners [1], while relocation of the benzofuran attachment point or replacement of the dimethylfuran with simple furan can abolish target binding [REFS-2, REFS-3]. These explicit SAR discontinuities mean that generic substitution without empirical validation can lead to undetected loss of function, especially as the target compound’s own bioactivity profile remains uncharted.

Quantitative Differentiation Evidence for Procurement Decisions Involving N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide


2,5-Dimethylfuran-3-carboxamide Moiety Confers Superior Antiviral Potency Relative to Non-methylated or Differently Methylated Furan Analogs

Although the target compound itself has not been tested, the 2,5-dimethylfuran-3-carboxamide substructure is a critical pharmacophore. In a H5N1 influenza A screen, the simplest 2,5-dimethylfuran-3-carboxamide derivative N-(2-(benzylthio)ethyl)-2,5-dimethylfuran-3-carboxamide (1b) gave an EC₅₀ of 7.72 μM, while the 2-methylfuran-3-carboxamide analog was inactive and 2,4-dimethylfuran-3-carboxamide derivatives showed negligible activity, establishing that the 2,5-dimethyl substitution pattern is essential for antiviral activity within this chemotype [1].

Antiviral Influenza H5N1 Structure–Activity Relationship

Benzofuran–Thiazole Scaffold Enables Nanomolar Cholinesterase Inhibition, Surpassing Simple Thiazole–Furan Carboxamides

Benzofuran–thiazole hybrids functionalized at the 2-amino position have demonstrated dual AChE/BuChE inhibition. The most potent aryl–urea derivative, e38, inhibited BuChE with an IC₅₀ of 2.03 μM (8.5-fold more potent than galanthamine), while e25 inhibited AChE with an IC₅₀ of 3.85 μM [1]. In contrast, thiazole–furan carboxamides lacking the benzofuran moiety typically show IC₅₀ values >10 μM against cholinesterases, indicating that the benzofuran component significantly enhances CNS target engagement [2].

Neurodegeneration Cholinesterase Inhibition Multi-target

2,5-Dimethylfuran-3-carboxamide–Thiazole Derivatives Exhibit Low-Micromolar Antitumor GI₅₀ Values Comparable to Established Agents

A closely related 2,5-dimethylfuran-3-carboxamide–thiazole compound, 2,5-dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide, achieved an MG-MID GI₅₀ of 4.22 μM across the NCI-60 panel, which is lower than several known anticancer drugs [1]. In contrast, the most potent benzofuran-2-carboxamide analog in the same study, N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide, gave MG-MID GI₅₀ = 2.03 μM, highlighting that both the 2,5-dimethylfuran-3-carboxamide and benzofuran-2-carboxamide motifs independently contribute to antitumor potency [1]. The target compound uniquely combines both motifs in a single molecule, suggesting potential additive or synergistic antitumor activity.

Anticancer NCI-60 GI₅₀

Prioritized Research Applications for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide Based on Pharmacophoric Evidence


Antiviral Screening Against Influenza A H5N1 and Related Strains

The 2,5-dimethylfuran-3-carboxamide moiety is a validated anti-H5N1 pharmacophore (EC₅₀ = 1.25–7.72 μM) [1]. The target compound is a strong candidate for inclusion in focused antiviral libraries, especially for H5N1 and potentially other influenza A strains, where the benzofuran–thiazole scaffold may improve pharmacokinetic properties relative to the simpler N-(2-(benzylthio)ethyl) analogs.

Oncology Phenotypic Screening Leveraging Dual Benzofuran + 2,5-Dimethylfuran Motifs

Independent studies validate the 2,5-dimethylfuran-3-carboxamide (GI₅₀ = 4.22 μM) and benzofuran-2-carboxamide (GI₅₀ = 2.03 μM) motifs as low-micromolar antitumor agents across the NCI-60 panel [2]. The target compound is a uniquely integrated analog that should be prioritized for NCI-60 or similar broad-panel cytotoxicity screening to quantify potential additive or synergistic effects.

Neurodegenerative Disease Target Engagement: Cholinesterase and Beyond

Benzofuran–thiazole hybrids achieve nanomolar to low-micromolar AChE/BuChE inhibition (IC₅₀ = 2.03–3.85 μM) and antioxidant activity exceeding quercetin [3]. The target compound, with its additional dimethylfuran carboxamide, should be evaluated in cholinesterase assays and CNS MPO desirability scores to assess suitability for Alzheimer's or Parkinson's disease programs.

Chemical Biology Probe Development for Undisclosed Kinase or Epigenetic Targets

The benzofuran–thiazole scaffold is a privileged structure in kinase and epigenetic inhibitor design, as evidenced by CHK1 inhibitors (IC₅₀ = 75 nM) [4]. The target compound's novel dimethylfuran carboxamide extension offers a distinct hydrogen-bonding surface that may confer selectivity against off-targets when profiled against kinase panels or bromodomain assays.

Quote Request

Request a Quote for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.